2-Bromo-N-cyclobutylaniline hydrochloride
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Overview
Description
2-Bromo-N-cyclobutylaniline hydrochloride is an organic compound with the molecular formula C10H13BrClN and a molecular weight of 262.58 g/mol . It is a brominated aniline derivative, where the bromine atom is positioned at the second carbon of the benzene ring, and the aniline nitrogen is substituted with a cyclobutyl group. This compound is typically found in a hydrochloride salt form, which enhances its stability and solubility in aqueous solutions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-cyclobutylaniline hydrochloride can be achieved through a multi-step process. One common method involves the bromination of N-cyclobutylaniline. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the second position of the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-cyclobutylaniline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield dehalogenated products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Products include various substituted anilines.
Oxidation: Products include quinones.
Reduction: Products include dehalogenated anilines.
Scientific Research Applications
2-Bromo-N-cyclobutylaniline hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-N-cyclobutylaniline hydrochloride involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to various receptors or enzymes. The cyclobutyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate the activity of target proteins and pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromoaniline: Lacks the cyclobutyl group, making it less lipophilic.
N-Cyclobutylaniline: Lacks the bromine atom, affecting its reactivity in halogen-specific reactions.
2-Chloro-N-cyclobutylaniline: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness
2-Bromo-N-cyclobutylaniline hydrochloride is unique due to the presence of both the bromine atom and the cyclobutyl group. This combination imparts distinct chemical reactivity and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-bromo-N-cyclobutylaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c11-9-6-1-2-7-10(9)12-8-4-3-5-8;/h1-2,6-8,12H,3-5H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDRFJHWPCCCFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=CC=CC=C2Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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